Cas no 406-92-8 (4,4,4-Trifluorocrotonoyl chloride)

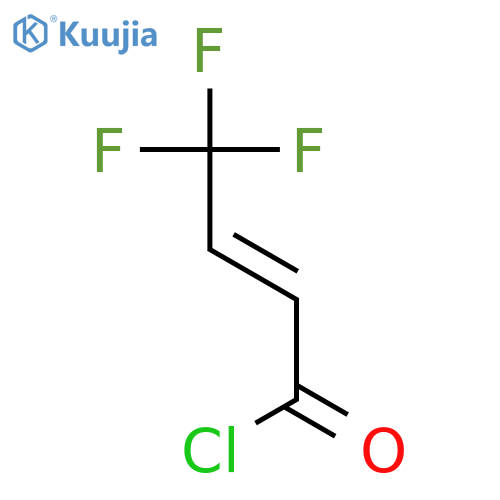

406-92-8 structure

商品名:4,4,4-Trifluorocrotonoyl chloride

4,4,4-Trifluorocrotonoyl chloride 化学的及び物理的性質

名前と識別子

-

- (2e)-4,4,4-trifluoro-2-butenoyl Chloride

- STL556040

- (E)-4,4,4-trifluorobut-2-enoyl chloride

- 2-Butenoyl chloride, 4,4,4-trifluoro-, (2E)-

- DUTDALJAKWGZSA-OWOJBTEDSA-N

- AKOS006370673

- 4,4,4-Trifluorocrotonoyl chloride

- EN300-135267

- 4,4,4-Trifluorobut-2-enoyl chloride

- 406-92-8

- 4,4,4-Trifluorocrotonoylchloride

- 115630-80-3

- MS-20411

- (2E)-4,4,4-TRIFLUOROBUT-2-ENOYL CHLORIDE

- MFCD00092807

- (e)-4,4,4-trifluoro-2-butenoic acid chloride

- 4,4,4-Trifluoro-2-butenoyl chloride

- EN300-7605704

- G29284

- BBL102241

- 4,4,4-Trifluorocrotonoyl chloride 98%

- (2E)-4,4,4-Trifluoro-2-butenoylchloride

- 2-Butenoyl chloride, 4,4,4-trifluoro-

-

- MDL: MFCD00092807

- インチ: InChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H/b2-1+

- InChIKey: DUTDALJAKWGZSA-OWOJBTEDSA-N

- ほほえんだ: C(=CC(F)(F)F)C(=O)Cl

計算された属性

- せいみつぶんしりょう: 157.9746269g/mol

- どういたいしつりょう: 157.9746269g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1.362 g/cm3(Temp: 25 °C)

- ゆうかいてん: 77.0-77.5 °C

- ふってん: 144.1±40.0 °C(Predicted)

4,4,4-Trifluorocrotonoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-135267-0.05g |

4,4,4-trifluorobut-2-enoyl chloride |

406-92-8 | 0.05g |

$182.0 | 2023-07-07 | ||

| Enamine | EN300-135267-1.0g |

4,4,4-trifluorobut-2-enoyl chloride |

406-92-8 | 1.0g |

$785.0 | 2023-07-07 | ||

| Enamine | EN300-135267-5.0g |

4,4,4-trifluorobut-2-enoyl chloride |

406-92-8 | 5.0g |

$2277.0 | 2023-07-07 | ||

| TRC | T189820-2.5g |

4,4,4-Trifluorocrotonoyl chloride |

406-92-8 | 2.5g |

$ 350.00 | 2022-06-02 | ||

| abcr | AB358564-25 g |

4,4,4-Trifluoro-2-butenoyl chloride; . |

406-92-8 | 25g |

€1053.50 | 2023-06-20 | ||

| abcr | AB358564-5 g |

4,4,4-Trifluoro-2-butenoyl chloride; . |

406-92-8 | 5g |

€373.50 | 2023-06-20 | ||

| abcr | AB358564-5g |

4,4,4-Trifluoro-2-butenoyl chloride; . |

406-92-8 | 5g |

€286.00 | 2025-02-18 | ||

| A2B Chem LLC | AI49931-25g |

4,4,4-Trifluorobut-2-enoyl chloride |

406-92-8 | 95% | 25g |

$836.00 | 2024-04-20 | |

| Enamine | EN300-135267-2500mg |

4,4,4-trifluorobut-2-enoyl chloride |

406-92-8 | 2500mg |

$1539.0 | 2023-09-30 | ||

| Enamine | EN300-135267-10000mg |

4,4,4-trifluorobut-2-enoyl chloride |

406-92-8 | 10000mg |

$3376.0 | 2023-09-30 |

4,4,4-Trifluorocrotonoyl chloride 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

406-92-8 (4,4,4-Trifluorocrotonoyl chloride) 関連製品

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:406-92-8)4,4,4-Trifluorocrotonoyl chloride

清らかである:99%

はかる:25g

価格 ($):616.0